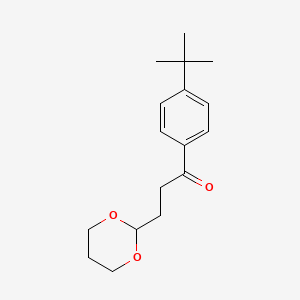

4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

Beschreibung

BenchChem offers high-quality 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-17(2,3)14-7-5-13(6-8-14)15(18)9-10-16-19-11-4-12-20-16/h5-8,16H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDNPGPYSPKMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645995 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-32-9 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4'-Tert-butyl-3-(1,3-dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of NMR in Modern Structural Elucidation

In the landscape of contemporary chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is fundamental to confirming the identity and purity of newly synthesized compounds. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, a molecule of interest in medicinal chemistry and organic synthesis. By dissecting the structural components and their expected spectroscopic signatures, we aim to provide a comprehensive reference for researchers working with this and related compounds.

Molecular Structure and Functional Group Analysis

To predict the NMR spectrum of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, a thorough understanding of its molecular architecture is essential. The molecule can be deconstructed into three key fragments: a 4'-tert-butylated aromatic ring, a propiophenone backbone, and a 1,3-dioxane protecting group. Each of these components imparts distinct electronic and steric effects that influence the chemical shifts of the neighboring nuclei.

Diagram 1: Molecular Structure of 4'-Tert-butyl-3-(1,3-dioxan-2-yl)propiophenone with Atom Numbering

Caption: Structure of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone with systematic numbering.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts are based on established values for similar structural motifs and the known influence of neighboring functional groups.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-2', H-6' | ~7.9 | Doublet | 2H | These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. They will appear as a doublet due to coupling with H-3' and H-5'. |

| H-3', H-5' | ~7.5 | Doublet | 2H | These protons are meta to the carbonyl group and ortho to the tert-butyl group. They are less deshielded than H-2' and H-6' and will appear as a doublet due to coupling with H-2' and H-6'. |

| tert-Butyl (CH₃)₉ | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will produce a sharp singlet. Its chemical shift is in the typical aliphatic region.[1] |

| -CH₂- (α to C=O) | ~3.2 | Triplet | 2H | These protons are adjacent to the carbonyl group, which causes a downfield shift. They will appear as a triplet due to coupling with the adjacent -CH₂- group. |

| -CH₂- (β to C=O) | ~2.2 | Multiplet | 2H | These protons are further from the carbonyl group and will be found at a more upfield position. The multiplicity will be complex due to coupling with both the adjacent -CH₂- and the methine proton of the dioxane ring. |

| -CH- (dioxane C2'') | ~4.6 | Triplet | 1H | This methine proton is an acetal proton, situated between two oxygen atoms, leading to a significant downfield shift. It will be a triplet due to coupling with the adjacent -CH₂- group of the propiophenone chain. |

| -O-CH₂- (dioxane C4'', C6'') | ~4.1 (axial), ~3.8 (equatorial) | Multiplets | 4H | The axial and equatorial protons on these carbons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal and vicinal coupling. |

| -CH₂- (dioxane C5'') | ~2.1 (equatorial), ~1.4 (axial) | Multiplets | 2H | The axial and equatorial protons on this carbon are also diastereotopic and will exhibit different chemical shifts and complex splitting patterns. |

Predicted ¹³C NMR Chemical Shifts

The carbon-13 NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C=O | ~199 | The carbonyl carbon of a ketone is highly deshielded and typically appears in this region. |

| C-1' | ~135 | The aromatic carbon attached to the carbonyl group is deshielded. |

| C-4' | ~157 | The aromatic carbon bearing the tert-butyl group will be shifted downfield. |

| C-2', C-6' | ~128 | These aromatic carbons are ortho to the carbonyl group. |

| C-3', C-5' | ~125 | These aromatic carbons are meta to the carbonyl group. |

| Quaternary C (tert-butyl) | ~35 | The quaternary carbon of the tert-butyl group. |

| CH₃ (tert-butyl) | ~31 | The methyl carbons of the tert-butyl group.[1] |

| -CH₂- (α to C=O) | ~37 | This carbon is deshielded by the adjacent carbonyl group. |

| -CH₂- (β to C=O) | ~30 | This aliphatic carbon is less influenced by the carbonyl group. |

| -CH- (dioxane C2'') | ~102 | The acetal carbon is significantly deshielded by the two adjacent oxygen atoms. |

| -O-CH₂- (dioxane C4'', C6'') | ~67 | These carbons are attached to oxygen and appear in the characteristic region for ethers.[2] |

| -CH₂- (dioxane C5'') | ~26 | This is a standard aliphatic carbon within the dioxane ring.[2] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, the following experimental procedure is recommended.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: A standardized workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good choice as it is a common solvent for many organic compounds.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum and improve sensitivity.

-

If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Identify the chemical shift, multiplicity, and coupling constants for each signal.

-

Compare the experimental data with the predicted values to confirm the structure of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

-

Conclusion

The detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone provide a valuable framework for the structural verification of this compound. By understanding the influence of each functional group on the chemical shifts of the constituent atoms, researchers can confidently interpret experimental NMR data. The provided experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel organic molecules, facilitating the advancement of research in drug discovery and development.

References

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Retrieved from [Link]

-

ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

PubChem. 4'-(tert-Butyl)propiophenone. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone: Physical Properties, Characterization, and Synthetic Applications

Executive Summary & Structural Architecture

The compound 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-32-9) is an advanced, highly specialized synthetic intermediate primarily utilized in the pharmaceutical development of second-generation antihistamines, most notably Ebastine .

From a structural perspective, the molecule is defined by two critical domains:

-

The Lipophilic Headgroup: A tert-butylphenyl moiety that drives the final Active Pharmaceutical Ingredient's (API) binding affinity and lipid solubility.

-

The Protected Tail: A 1,3-dioxane ring functioning as an acetal protecting group for a terminal aldehyde.

By utilizing this protected aldehyde rather than a traditional alkyl halide (such as 4'-tert-butyl-4-chlorobutyrophenone), process chemists can bypass harsh, genotoxic SN2 alkylation conditions in favor of a highly controlled, high-yield reductive amination pathway.

Physical Properties & Thermodynamic Causality

Causality of Physical State and Melting Point

The physical state of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone at standard temperature and pressure (STP) is highly dependent on its crystallization history. While its thermodynamic melting point lies between 42 °C and 48 °C , it frequently presents as a supercooled, highly viscous oil or waxy solid.

The Mechanistic Cause: This supercooling phenomenon is driven by the kinetic barrier to nucleation. The bulky tert-butyl group provides strong van der Waals interactions, which would normally drive up the melting point (as seen in its structural analog, 4'-tert-butyl-4-chlorobutyrophenone, MP: 46–49 °C) . However, the non-planar chair conformation of the 1,3-dioxane ring and the rotational freedom of the propiophenone linker introduce significant conformational entropy. The molecule must adopt a highly specific, low-entropy conformation to pack into a crystal lattice. Without seed crystals, the liquid state persists metastably at room temperature.

Quantitative Data Summary

| Property | Value | Method / Causality |

| CAS Number | 884504-32-9 | Standard chemical identifier . |

| Molecular Formula | C17H24O3 | Derived from structural composition. |

| Molecular Weight | 276.37 g/mol | Computed standard. |

| Melting Point | 42 – 48 °C | Low MP due to high conformational entropy of the 1,3-dioxane ring disrupting lattice packing. |

| Boiling Point | ~160 °C (at 1 mmHg) | High vacuum required to prevent thermal degradation of the acetal linkage . |

| Density | ~1.05 g/cm³ | Estimated via structural analogs. |

| Solubility | DCM, THF, MeOH (Soluble); H2O (Insoluble) | High lipophilicity driven by the bulky tert-butyl headgroup. |

Analytical Characterization: Self-Validating Thermal Analysis

To ensure trustworthiness in physical characterization, a single-point capillary melting test is insufficient due to the compound's propensity for supercooling and potential polymorphism. The following self-validating protocol employs orthogonal techniques to guarantee accuracy.

Step-by-Step Methodology: Melting Point Determination

-

Sample Preparation (Desiccation): Dry the sample under high vacuum (0.1 mmHg) at 25 °C for 12 hours. Causality: Residual crystallization solvents (e.g., ethyl acetate) act as plasticizers, artificially depressing the melting point.

-

DSC Analysis (Primary Metric): Load 2–5 mg of the dried sample into an aluminum pan. Apply a heating ramp of 10 °C/min under a nitrogen purge (50 mL/min). Record the extrapolated onset temperature as the thermodynamic melting point.

-

Optical Capillary Validation (Secondary Metric): Concurrently, load the sample into a glass capillary. Heat at 1 °C/min starting 10 °C below the DSC onset temperature.

-

Cross-Validation Gate: The optical meniscus point must align within ±0.5 °C of the DSC onset. If a broad endotherm is observed in the DSC, it indicates incomplete drying or polymorph contamination, immediately invalidating the run and requiring sample recrystallization.

Fig 1: Self-validating thermal analysis workflow for accurate melting point determination.

Synthetic Utility: The Reductive Amination Pathway

The primary value of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone lies in its ability to cleanly generate 4-(4-tert-butylphenyl)-4-oxobutanal. This aldehyde is then coupled with 4-(diphenylmethoxy)piperidine to form Ebastine.

Step-by-Step Methodology: Acetal Deprotection & Reductive Amination

This protocol is designed as a self-validating system. The reductive amination will fail if the acetal is not fully cleaved; therefore, an In-Process Control (IPC) acts as a logical gate to prevent the waste of expensive downstream amine partners.

-

Acidic Hydrolysis (Deprotection): Dissolve 1.0 eq of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in a 4:1 mixture of THF and 2M aqueous HCl. Stir at 40 °C for 4 hours.

-

In-Process Control (IPC) Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). Causality: The complete disappearance of the high-Rf acetal spot confirms total conversion to the aldehyde. Do not proceed to Step 3 until this is validated.

-

Workup: Extract the reactive aldehyde with dichloromethane (DCM), wash with saturated NaHCO3 to neutralize residual acid, and dry over anhydrous Na2SO4 . Concentrate under reduced pressure.

-

Imine Condensation: Dissolve the crude aldehyde in dry 1,2-dichloroethane (DCE). Add 1.05 eq of 4-(diphenylmethoxy)piperidine and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours to form the electrophilic iminium intermediate.

-

Reductive Amination: Cool the mixture to 0 °C. Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3 ) portion-wise. Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to reduce the iminium ion without reducing the propiophenone carbonyl group.

-

Isolation: Quench with 1M NaOH, extract with DCM, and purify via silica gel chromatography to yield the final Ebastine API.

Fig 2: Synthetic workflow from acetal intermediate to Ebastine via reductive amination.

References

-

PubChem Compound Summary for CID 2723694, 4'-tert-Butyl-4-chlorobutyrophenone - National Center for Biotechnology Information. Available at:[Link]

Crystal structure and X-ray diffraction data for 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

An In-Depth Technical Guide to the Crystallographic Characterization of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

Executive Summary

For researchers and drug development professionals, the unambiguous determination of a molecule’s three-dimensional architecture is a cornerstone of rational drug design and synthetic validation. 4'-Tert-butyl-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-32-9) is a highly specialized synthetic intermediate featuring a bulky hydrophobic tail (tert-butyl group), a conjugated aryl ketone (propiophenone core), and an acetal-protected aliphatic ring (1,3-dioxane)[1][2].

Single-crystal X-ray diffraction (scXRD) stands as the definitive "gold standard" for elucidating the absolute structure, stereochemistry, and solid-state intermolecular interactions of such compounds[3]. This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, X-ray diffraction data collection, and structural resolution of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, grounded in established crystallographic principles for propiophenone and 1,3-dioxane derivatives.

Molecular Architecture & Conformational Drivers

Understanding the theoretical solid-state behavior of a molecule is critical before initiating crystallographic studies. The crystal packing of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone is dictated by the competing steric and electronic demands of its three primary functional domains:

-

The Propiophenone Core: The phenyl ring and the adjacent carbonyl group typically adopt a near-planar configuration to maximize π-conjugation[4]. However, unlike simpler acetophenones that readily form highly ordered π-π stacked lattices, the extended aliphatic chain at the meta/para positions disrupts this planarity.

-

The 4'-tert-Butyl Substituent: The massive steric bulk of the para-tert-butyl group acts as a structural spacer. It prevents tight face-to-face π-π stacking between adjacent aromatic rings. Consequently, the crystal lattice is primarily stabilized by weaker, directional C-H···π interactions and dispersive van der Waals forces[5][6].

-

The 1,3-Dioxane Ring: X-ray diffraction analyses of analogous 1,3-dioxane systems consistently reveal that the 6-membered acetal ring strongly favors a chair conformation in the solid state[5][7]. To minimize unfavorable 1,3-diaxial steric repulsions, the bulky propionyl linkage substituent will almost exclusively occupy an equatorial position. Torsion angles (e.g., C-O-C-C) within the dioxane chair are expected to approximate ±56°[7].

Conformational drivers dictating the solid-state crystal packing.

Experimental Methodology: A Self-Validating scXRD Protocol

The journey to a high-quality crystal suitable for scXRD can be challenging[3]. The following protocol outlines a self-validating workflow designed to prevent common pitfalls such as twinning, solvent inclusion, and dynamic disorder.

Step 1: Single Crystal Growth

The objective is to achieve slow, controlled nucleation. Highly coordinating or viscous solvents like THF and DMSO should be strictly avoided, as they often inhibit the nucleation of pristine single crystals or co-crystallize as highly disordered solvates[8].

-

Procedure: Dissolve ~20 mg of the compound in a minimum volume of a non-coordinating, moderately polar solvent (e.g., ethyl acetate). Filter the solution through a 0.22 μm PTFE syringe filter to remove particulate nucleation sites.

-

Vapor Diffusion: Place the vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., hexanes or pentane). Allow the anti-solvent to slowly diffuse into the sample solution over 3–7 days at constant room temperature.

Step 2: Crystal Harvesting and Mounting

-

Selection: Under a polarizing microscope, select a single crystal with well-defined polyhedral faces, ideally >0.1 mm in all dimensions[8][9]. The crystal must exhibit sharp, uniform extinction when rotated under cross-polarized light, confirming the absence of macroscopic twinning.

-

Mounting: Coat the crystal in a drop of viscous perfluoropolyether oil (to prevent atmospheric moisture degradation and solvent loss) and mount it on a MiTeGen loop or glass fiber[10].

Step 3: Data Collection

-

Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of cold nitrogen gas (typically 100 K). Causality: Cooling to 100 K minimizes the thermal vibrations (thermal ellipsoids) of the atoms—particularly the highly flexible tert-butyl methyl groups—thereby significantly enhancing the high-angle resolution of the diffraction pattern[3][10].

-

Irradiation: Irradiate the crystal using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, collecting diffraction frames across a full Ewald sphere to ensure >98% data completeness[10][11].

Step 4: Structure Solution and Refinement

-

Phase Problem: Process the raw diffraction frames using integration software (e.g., APEX). Solve the phase problem using dual-space algorithms (e.g., SHELXT) to generate an initial electron density map[11].

-

Refinement: Refine the atomic model using full-matrix least-squares on F² (SHELXL)[10]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model (e.g., C—H = 0.95–1.0 Å)[5][10].

Step-by-step workflow for Single-Crystal X-ray Diffraction (scXRD).

Quantitative Data Presentation & Validation Metrics

A crystallographic protocol is only as reliable as its internal validation metrics. When assessing the solved structure of a propiophenone-dioxane derivative, the refinement parameters must fall within strict statistical thresholds. Variable occupancy values or significant differences in B-factors (thermal parameters) between neighboring atoms should raise immediate suspicions regarding the correctness of the structural model[12].

The table below summarizes the expected quantitative crystallographic parameters for this class of compounds, synthesized from highly analogous 1,3-dioxane and propiophenone structures[4][7][11].

| Crystallographic Parameter | Expected Range / Target Value | Causality & Validation Significance |

| Crystal System | Monoclinic or Triclinic | Bulky asymmetric molecules typically pack in lower-symmetry space groups (e.g., P21/c or P1ˉ ) to maximize packing efficiency[4][11]. |

| Data Collection Temp. | 100(2) K | Suppresses dynamic disorder in the tert-butyl and 1,3-dioxane moieties[3][10]. |

| Completeness to θ | > 98.0% | Ensures sufficient unique reflections are collected to accurately model anisotropic displacement[7]. |

| R-factor ( R1 ) | < 0.050 (for I > 2σ(I)) | The primary indicator of model quality. Values >0.05 suggest unresolved twinning, missing solvent, or incorrect atom assignment[7][11]. |

| Weighted R-factor ( wR2 ) | < 0.150 | Accounts for all data (not just strong reflections); validates the overall fit of the model to the experimental data[4][7]. |

| Goodness-of-Fit (GoF) | 0.95 – 1.05 | A GoF near 1.0 indicates that the model's errors are accurately estimated and the structure is neither over- nor under-parameterized[7]. |

| 1,3-Dioxane Torsion | ±55° to ±58° | Validates the expected minimum-energy chair conformation of the acetal ring[7]. |

By adhering to these stringent methodologies and validation thresholds, researchers can ensure the scientific integrity of the crystallographic data obtained for 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, providing an authoritative foundation for subsequent structure-activity relationship (SAR) studies.

References

-

Jia, et al. "Synthesis and Crystal Structure of (2,5-Dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic acid." Asian Journal of Chemistry, Apr. 2015. URL:[Link]

-

Shan, Shang, et al. "Propiophenone 2,4-dinitrophenylhydrazone." Acta Crystallographica Section E, 2002. URL:[Link]

-

Chruszcz, M., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Biophysical Journal, 2008. URL:[Link]

-

IUCr Journals. "Getting crystals your crystallographer will treasure: a beginner's guide." International Union of Crystallography, Oct. 2025. URL:[Link]

-

Thevenet, D., et al. "2-(2-Naphthyl)-1,3-dioxane." Acta Crystallographica Section E, 2010. URL:[Link]

-

Gudasi, K. B., et al. "Crystal structure of diethyl 2-(4-bromophenyl)-1,3-dioxane-5,5-dicarboxylate." Zeitschrift für Kristallographie, Mar. 2026. URL:[Link]

- United States Patent Office. "IRE-1α inhibitors." US9981901B2, 2010.

-

Pezacki, J. P., et al. "Orbital-Overlap Control in the Solid-State Reactivity of β-Azido-Propiophenones." Organic Letters, Feb. 2008. URL:[Link]

Sources

- 1. 884504-32-9|4'-tert-Butyl-3-(1,3-dioxan-2-yl)propiophenone|BLD Pharm [bldpharm.com]

- 2. US9981901B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Naphthyl)-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the realm of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. The dissolution of a solute in a solvent is a nuanced interplay of intermolecular forces, thermodynamics, and molecular structure. This guide provides a comprehensive exploration of the solubility profile of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, a complex propiophenone derivative, within the context of polar aprotic solvents.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for assessing solubility. We will delve into the molecular characteristics of our target compound and the solvents of interest, outline robust experimental protocols for solubility determination, and explore the utility of modern predictive models in the absence of extensive empirical data.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[1][2] This adage is rooted in the principle that substances with similar intermolecular forces are more likely to be miscible. For 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in polar aprotic solvents, a deeper understanding of the specific molecular interactions is crucial.

Analyzing the Solute: 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone

To predict its solubility, we must first dissect the molecular structure of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

-

Core Structure: The molecule is a derivative of propiophenone (C9H10O), which is characterized as a colorless liquid with a sweet, floral odor, insoluble in water but miscible with organic solvents.[3][4][5]

-

Key Functional Groups:

-

Aryl Ketone: The propiophenone backbone contains a carbonyl group conjugated with a phenyl ring, contributing to its polarity.

-

Tert-butyl Group: This bulky, nonpolar group on the phenyl ring significantly increases the molecule's lipophilicity.

-

Dioxane Ring: The 1,3-dioxan-2-yl substituent introduces two ether linkages, which can act as hydrogen bond acceptors, enhancing interactions with certain solvents.

-

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity and their inability to act as hydrogen bond donors. Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). These solvents possess large dipole moments, allowing them to solvate polar molecules and ions effectively.

The primary intermolecular forces at play when dissolving 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in these solvents will be:

-

Dipole-dipole interactions: Between the polar bonds of the solvent and the carbonyl and ether groups of the solute.

-

Van der Waals forces: Primarily London dispersion forces, which will be significant due to the large size of the solute molecule.

Predictive Approaches to Solubility

In the absence of direct experimental data, computational models provide a powerful tool for estimating solubility.[6][7][8]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a molecule's structural features with its physical properties, including solubility.[7][8]

-

Machine Learning and Deep Learning Models: Recent advancements have led to the development of sophisticated models, such as fastsolv, that can predict solubility across a range of solvents and temperatures with increasing accuracy.[1] These data-driven approaches are trained on large datasets of experimental solubility measurements.[1]

-

Thermodynamic Models: Approaches like COSMO-RS and UNIFAC can predict solubility based on first principles and group contribution methods.[7][8]

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining reliable solubility data. The following sections detail the methodologies for both thermodynamic and kinetic solubility assessment.

Materials and Equipment

-

Solute: 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-32-9)

-

Solvents:

-

Dimethyl sulfoxide (DMSO), analytical grade

-

N,N-Dimethylformamide (DMF), analytical grade

-

Acetonitrile (ACN), analytical grade

-

Tetrahydrofuran (THF), analytical grade

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Autosampler vials and caps

-

Glass test tubes or vials

-

Thermodynamic Solubility (Equilibrium Method)

This method, often referred to as the "shake-flask" method, determines the saturation concentration of a compound in a solvent at equilibrium.[9]

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each polar aprotic solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: After equilibration, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples, along with the calibration standards, by HPLC.

-

Quantification: Determine the concentration of the compound in the original saturated solution by back-calculation from the calibration curve.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This is often used in early drug discovery for rapid screening.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the polar aprotic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to create a supersaturated solution.

-

Incubation and Precipitation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Experimental Workflow Visualization

Caption: Experimental workflows for thermodynamic and kinetic solubility determination.

Predicted Solubility Profile

Given the lack of publicly available experimental data for 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, the following table presents a hypothetical solubility profile based on the structural analysis and the known properties of similar compounds and the solvents. This serves as an illustrative example of the expected solubility trends.

| Solvent | Type | Predicted Solubility (mg/mL) | Rationale |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 | DMSO is a very strong solvent for a wide range of organic compounds.[10] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, DMF is an excellent solvent for many organic molecules. |

| Acetonitrile (ACN) | Polar Aprotic | 10 - 30 | Acetonitrile is a good solvent, but generally less powerful than DMSO or DMF.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | 5 - 15 | THF is less polar than the other solvents listed and may have a lower capacity to dissolve the polar functional groups of the solute. |

Molecular Interactions Influencing Solubility

The predicted high solubility in DMSO and DMF can be attributed to the strong dipole-dipole interactions between the solvent and the carbonyl and ether functionalities of the solute. The large, polarizable nature of the solute also contributes to favorable dispersion forces.

Sources

- 1. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 2. chem.ws [chem.ws]

- 3. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. manavchem.com [manavchem.com]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. caymanchem.com [caymanchem.com]

Mass spectrometry fragmentation pattern of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

Introduction

In the landscape of drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its constituent functional groups and overall architecture. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, a molecule possessing a unique combination of a substituted aromatic ketone and a cyclic acetal.

The subject molecule, with a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.38 g/mol , presents several key structural features that will dictate its fragmentation behavior: a ketone carbonyl group, a tert-butylated aromatic ring, an alkyl chain, and a 1,3-dioxane ring. Understanding how these moieties interact and cleave upon ionization is crucial for researchers in identifying this compound and its analogues in complex matrices. This document will explore the primary fragmentation pathways, including alpha-cleavage, McLafferty rearrangement, and characteristic cleavages of the tert-butyl and dioxane groups, grounding these predictions in established principles of mass spectrometry.

Core Fragmentation Pathways and Mechanistic Insights

Upon electron impact, 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone will form a molecular ion (M•+), an energetically unstable radical cation.[1][2] This energy is dissipated through a series of fragmentation events, primarily driven by the formation of stable cations and neutral radicals.[2][3] The most likely pathways are detailed below.

Alpha (α)-Cleavage: The Dominant Ketone Fragmentation

For ketones, the most favorable fragmentation is typically α-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5][6][7] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[5][8]

In the case of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, two potential α-cleavage events can occur. However, the cleavage that expels the larger alkyl group as a radical is generally preferred, as this leads to a more stable radical.[9]

-

Pathway A: Formation of the 4-tert-butylbenzoyl cation. This involves the cleavage of the bond between the carbonyl carbon and the C2 of the propyl chain. This pathway is predicted to be the most dominant, leading to the base peak or a very abundant peak in the spectrum. The resulting 4-tert-butylbenzoyl cation is highly stabilized by resonance with the aromatic ring.

The 4-tert-butylbenzoyl cation (m/z 161) can undergo a secondary fragmentation, losing a neutral carbon monoxide (CO) molecule to form the 4-tert-butylphenyl cation at m/z 133.[10]

Caption: Dominant α-cleavage pathway leading to the stable 4-tert-butylbenzoyl cation.

The McLafferty Rearrangement: A Signature of γ-Hydrogens

Ketones containing hydrogen atoms on the gamma (γ) carbon relative to the carbonyl group can undergo a characteristic fragmentation known as the McLafferty rearrangement.[8][11][12][13] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered ring transition state, followed by cleavage of the α-β carbon-carbon bond.[11][12] This results in the formation of a neutral alkene and a new radical cation.[8][11]

For the target molecule, the hydrogens on the carbon of the dioxane ring are in the γ-position to the carbonyl oxygen, making this rearrangement feasible.

Caption: McLafferty rearrangement via a six-membered transition state.

Fragmentation of the tert-Butyl Group

A characteristic fragmentation of compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, mass 15 u) to form a stable tertiary carbocation.[14][15] This can occur from the molecular ion or from any fragment that retains the tert-butyl moiety.

-

From the Molecular Ion: Loss of a methyl radical from the molecular ion at m/z 276 would yield a fragment at m/z 261.

-

From the Benzoyl Cation: The highly abundant 4-tert-butylbenzoyl cation (m/z 161) can lose a methyl radical to produce a fragment at m/z 146.

Caption: Characteristic loss of a methyl radical from the tert-butyl group.

Fragmentation of the 1,3-Dioxane Ring

Cyclic acetals like 1,3-dioxane can undergo complex ring-opening and fragmentation pathways.[16][17] The fragmentation is often initiated by cleavage adjacent to one of the oxygen atoms. For the 3-(1,3-dioxan-2-yl)propyl side chain radical cation (formed after α-cleavage), a plausible pathway involves the homolytic cleavage of a C-O bond, leading to a series of subsequent fragmentations. A common fragmentation of 1,3-dioxanes involves the loss of formaldehyde (CH₂O, 30 u).

One potential pathway could be cleavage at the bond connecting the dioxane ring to the alkyl chain, generating a dioxanyl cation at m/z 87.

Summary of Predicted Key Fragments

The following table summarizes the most likely prominent ions in the EI mass spectrum of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone. The relative abundance is a prediction based on the general principles of ion stability.

| m/z | Proposed Ion Structure | Formation Pathway | Predicted Abundance |

| 276 | [C₁₇H₂₄O₃]•+ | Molecular Ion | Low to Medium |

| 261 | [M - CH₃]⁺ | Loss of methyl from tert-butyl group | Medium |

| 176 | [C₁₁H₁₄O₂]•+ | McLafferty Rearrangement | Medium |

| 161 | [C₁₁H₁₃O]⁺ | α-Cleavage (4-tert-butylbenzoyl cation) | High (likely Base Peak) |

| 146 | [C₁₀H₁₀O]⁺ | Loss of CH₃ from m/z 161 | Medium |

| 133 | [C₁₀H₁₃]⁺ | Loss of CO from m/z 161 | Medium to High |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the dioxanyl moiety | Low to Medium |

| 57 | [C₄H₉]⁺ | tert-butyl cation | Medium |

Experimental Protocol: A Practical Approach

To experimentally validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Workflow: GC-MS Analysis

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small quantity of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: Use a split/splitless injector at a temperature of ~250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Detection:

This protocol provides a robust framework for obtaining a clean, reproducible mass spectrum that can be compared against the fragmentation patterns predicted in this guide.

Conclusion

The fragmentation of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone in an EI mass spectrometer is governed by the interplay of its distinct functional groups. The spectrum is expected to be dominated by a strong peak at m/z 161 , corresponding to the highly stable 4-tert-butylbenzoyl cation formed via α-cleavage. Other significant fragments arising from McLafferty rearrangement (m/z 176), loss of a methyl group from the tert-butyl function (m/z 261 and 146), and subsequent loss of carbon monoxide (m/z 133) will provide a rich tapestry of data for confident structural confirmation. This in-depth analysis serves as a valuable resource for researchers, enabling them to interpret the mass spectrum of this molecule and related structures with a high degree of scientific rigor.

References

-

Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

-

Chemistry Steps. (2025, September 29). McLafferty Rearrangement. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry. Retrieved from [Link]

-

Drennan, P. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Master Organic Chemistry. Retrieved from [Link]

-

AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.1 - Ketones. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. Retrieved from [Link]

Sources

- 1. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. jove.com [jove.com]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. GCMS Section 6.11.1 [people.whitman.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 13. aklectures.com [aklectures.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

This guide provides a comprehensive technical analysis of the thermodynamic stability and potential degradation pathways of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with actionable experimental protocols to facilitate a thorough understanding of the molecule's stability profile.

Introduction: A Molecule of Two Moieties

4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone is a molecule defined by the interplay of its two primary functional components: an aromatic ketone (the 4'-tert-butylpropiophenone core) and a cyclic acetal (the 1,3-dioxan-2-yl group). The thermodynamic stability of the entire molecule is intrinsically linked to the chemical resilience of these individual moieties under various environmental and chemical stressors.

The propiophenone core, characterized by a phenyl group attached to a propanoyl moiety, is a common structural motif in organic synthesis and pharmaceuticals.[1] Its reactivity is largely dictated by the carbonyl group and the aromatic ring.[2][3] The 4'-tert-butyl group is a bulky, electron-donating substituent that can influence the electronic properties and steric accessibility of the aromatic ring. While generally considered metabolically stable, its impact on the molecule's overall degradation profile warrants investigation.[4]

The 1,3-dioxane ring serves as a protective group for a carbonyl functionality, in this case, likely masking a more reactive aldehyde.[5] As a cyclic acetal, its stability is highly pH-dependent, being robust under neutral and basic conditions but susceptible to cleavage in acidic environments.[6][7][8]

Understanding the degradation pathways of this compound is critical in drug development for identifying potential impurities, ensuring drug product stability, and meeting regulatory requirements.[9][10] This guide will explore the likely degradation routes based on the known chemistry of its constituent parts and provide a framework for experimental verification.

Predicted Degradation Pathways

Based on the chemical nature of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, three primary degradation pathways can be anticipated under forced degradation conditions:

-

Acid-Catalyzed Hydrolysis of the 1,3-Dioxane Ring: This is the most probable degradation pathway under acidic conditions. The acetal linkage is susceptible to cleavage, leading to the deprotection of the masked carbonyl group.

-

Photodegradation of the Propiophenone Core: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position of the propiophenone core and potentially at the dioxane ring.

The following diagram illustrates these potential degradation pathways.

Caption: Predicted degradation pathways of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

Experimental Protocols for Forced Degradation Studies

To experimentally validate the predicted degradation pathways and assess the thermodynamic stability of the target molecule, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[9][11]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Detailed Protocols

Materials:

-

4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Formic acid or trifluoroacetic acid for mobile phase modification

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector

-

Photostability chamber

-

Oven

-

pH meter

Step-by-Step Methodologies:

-

Preparation of Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Causality: The acidic conditions are expected to catalyze the hydrolysis of the 1,3-dioxane ring.[6][12] The rate-determining step is the formation of a resonance-stabilized carboxonium ion.[6]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

Causality: Acetals are generally stable under basic conditions, so minimal degradation is expected.[5][6] This serves as a control to demonstrate the stability of the dioxane ring to base.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified time (e.g., 24 hours).

-

At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

-

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[10][13]

-

-

Thermal Degradation:

-

Place a solid sample of the compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a specified time.

-

At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for HPLC analysis.

-

Causality: High temperatures can provide the activation energy for various degradation reactions. For propiophenone derivatives, thermal degradation can occur, though specific pathways are compound-dependent.[14]

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

At the end of the exposure period, dissolve the solid sample and dilute both for HPLC analysis.

-

Causality: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions, including photoreduction and cleavage.[15][16]

-

Data Analysis and Interpretation

A stability-indicating analytical method, typically reverse-phase HPLC with UV and MS detection, is crucial for separating the parent compound from its degradation products.[10]

| Parameter | Description |

| Retention Time (t_R) | The time at which a component elutes from the HPLC column. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. |

| Peak Area | Proportional to the concentration of the analyte. Used to quantify the extent of degradation. |

| Mass-to-Charge Ratio (m/z) | Provided by the MS detector, this is essential for the initial identification of degradation products by determining their molecular weights. |

| MS/MS Fragmentation | Provides structural information about the degradation products, aiding in their definitive identification. |

Example of Expected HPLC-MS Results for Acid Hydrolysis:

| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |

| 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone | ~15 | 277.17 |

| 4'-tert-butylpropiophenone-3-carbaldehyde | ~12 | 219.14 |

| 1,3-Propanediol | Early eluting | 77.06 |

Conclusion

The thermodynamic stability of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone is primarily dictated by the susceptibility of the 1,3-dioxane ring to acid-catalyzed hydrolysis and the potential for photodegradation of the propiophenone core. The tert-butyl group is anticipated to be relatively stable under the tested conditions. A systematic forced degradation study, as outlined in this guide, is essential for elucidating the degradation pathways, identifying potential degradants, and establishing a comprehensive stability profile for this molecule. This information is invaluable for formulation development, packaging selection, and ensuring the safety and efficacy of any potential drug product.

References

-

Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. [Link]

-

ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.... [Link]

-

Chemistry Steps. (2020, January 21). Acetal Hydrolysis Mechanism. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, March 15). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

-

ProQuest. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. [Link]

-

Organic Chemistry Explained!. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals. [Link]

-

Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. [Link]

-

ijariie. FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. [Link]

-

Grokipedia. Propiophenone. [Link]

-

International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. [Link]

-

American Pharmaceutical Review. (2026, March 28). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

PROPIOPHENONE. [Link]

-

IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

-

ResearchGate. (2025, August 7). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation | Request PDF. [Link]

-

Journal of Analytical Toxicology. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

-

Atmospheric Chemistry and Physics. (2009, July 2). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. [Link]

-

PubMed Central. Disrupting the Photochemical Landscape of a β‑Diketone via Electrostatic Perturbation of Ground-State Tautomers. [Link]

-

Protecting groups. [Link]

-

Journal of the Chemical Society C: Organic. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]

-

Appchem. 4'-tert-Butyl-3-(1,3-dioxolan-2-yl)propiophenone | 842123-90-4 | C16H22O3. [Link]

-

MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

- Google Patents. CN105646220A - Synthesizing method of propiophenone compound.

-

PubMed. (2016, October 1). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. [Link]

-

ResearchGate. Thermal Stability Study of 4-tert-Butylphenol. [Link]

-

JKU ePUB. (2023, February 25). Temperature dependent degradation of phenolic stabilizers and ageing behaviour of PP-R micro-specimen. [Link]

- Google Patents. EP 0008464 B1 - Production of propiophenone.

-

Thermal degradation kinetics of poly(propylene succinate) prepared with the use of natural origin monomers. [Link]

-

Wiley Online Library. (2022, April 7). Decomposition of Irganox 1010 in plastic bonded explosives. [Link]

-

PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement. [Link]

-

ResearchGate. Proposed pathway for the metabolism of 4-tert-butylphenol by S.... [Link]

-

ResearchGate. Scheme 2-Thermal degradation mechanism of PP (Peterson et al., 2001). [Link]

-

MDPI. (2025, May 2). Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques. [Link]

-

Journal of Biological Chemistry. (2022, March 21). Biochemical and Structural Characterization of an Aromatic Ring-Hydroxylating Dioxygenase for Terephthalic Acid Catabolism. [Link]

-

RSC Publishing. An experimental and theoretical study of the high temperature reactions of the four butyl radical isomers. [Link]

-

Green Chemistry. An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. [Link]

Sources

- 1. Propiophenone â Grokipedia [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. webqc.org [webqc.org]

- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. ijariie.com [ijariie.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. ijisrt.com [ijisrt.com]

- 14. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]

- 16. acp.copernicus.org [acp.copernicus.org]

Synthesis of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone: A Detailed Technical Guide

This comprehensive guide details a robust, multi-step synthesis protocol for 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, a valuable propiophenone derivative. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern each transformation.

Introduction

Propiophenone and its derivatives are significant structural motifs in medicinal chemistry and materials science. The title compound, 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, incorporates a sterically demanding tert-butyl group on the aromatic ring and a protected β-aldehyde functionality in the side chain. This specific combination of features makes it a versatile intermediate for the synthesis of more complex molecules, where the tert-butyl group can modulate lipophilicity and metabolic stability, and the dioxan-protected aldehyde allows for selective chemical modifications.

This guide will delineate a three-stage synthetic pathway:

-

Preparation of the key intermediate, 3-(1,3-dioxan-2-yl)propanoic acid.

-

Conversion of the carboxylic acid to the reactive acyl chloride derivative.

-

Friedel-Crafts acylation of tert-butylbenzene to yield the target propiophenone.

Each section will provide a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for successful execution.

Overall Synthetic Workflow

The synthesis commences with the protection of a malonic acid derivative, followed by functional group manipulation to afford the necessary acyl chloride for the final carbon-carbon bond formation.

Figure 1: Overall synthetic workflow for the preparation of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

Part 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic Acid

This initial stage involves the construction of the protected propanoic acid sidechain. A malonic ester synthesis approach provides a reliable method for this transformation.

Experimental Protocol

Step 1.1: Synthesis of Diethyl 2-(1,3-dioxan-2-yl)malonate

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath and add diethyl malonate (1.0 eq) dropwise via the dropping funnel.

-

After the addition is complete, add 1,3-propanediol (1.1 eq) to the reaction mixture.

-

Subsequently, add 1,3-dibromopropane (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude diethyl 2-(1,3-dioxan-2-yl)malonate, which can be purified by vacuum distillation.

Step 1.2: Hydrolysis and Decarboxylation to 3-(1,3-Dioxan-2-yl)propanoic Acid

-

To the crude diethyl 2-(1,3-dioxan-2-yl)malonate, add a solution of potassium hydroxide (2.5 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis of the esters is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with cold concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the precipitation of the dicarboxylic acid intermediate.

-

Heat the acidified mixture gently to effect decarboxylation, which is evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases.

-

Cool the solution and extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,3-dioxan-2-yl)propanoic acid as a solid or viscous oil.

Mechanistic Rationale

The malonic ester synthesis is a classic method for preparing carboxylic acids.[1][2][3] The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for deprotonation by a base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile, displacing a bromide ion from 1,3-dibromopropane in an SN2 reaction to form a new carbon-carbon bond. The second bromide is then displaced intramolecularly by the alkoxide formed from 1,3-propanediol to form the dioxane ring. Subsequent saponification (hydrolysis) of the ester groups with a strong base yields a dicarboxylate salt.[3] Acidification protonates the carboxylates to form a β-keto acid (in this case, a malonic acid derivative), which readily undergoes decarboxylation upon heating to furnish the final product.[1]

Part 2: Synthesis of 3-(1,3-Dioxan-2-yl)propanoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO2 byproducts), place 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl2, 1.5-2.0 eq) cautiously at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture gently under reflux (typically around 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(1,3-dioxan-2-yl)propanoyl chloride is typically used in the next step without further purification.

Mechanistic Rationale

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[4] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate is highly reactive. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.[4]

Part 3: Friedel-Crafts Acylation of tert-Butylbenzene

The final step involves the electrophilic aromatic substitution of tert-butylbenzene with the prepared acyl chloride, catalyzed by a Lewis acid, to form the target ketone.

Experimental Protocol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl3, 1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, add tert-butylbenzene (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.[5]

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6][7] The Lewis acid, AlCl3, coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.[6] The electron-rich aromatic ring of tert-butylbenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The tert-butyl group is an ortho, para-directing activator; however, due to the steric hindrance of the tert-butyl group, the acylation occurs predominantly at the para position. Finally, a proton is abstracted from the sp3-hybridized carbon of the sigma complex by the AlCl4- anion, restoring the aromaticity of the ring and regenerating the AlCl3 catalyst, yielding the final ketone product.[5]

Characterization of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

| Parameter | Value |

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.37 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

Expected Spectroscopic Data

-

1H NMR (CDCl3, 400 MHz):

-

δ 7.90-7.85 (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.50-7.45 (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ 4.55 (t, 1H): Acetal proton (CH of the dioxane ring).

-

δ 4.15-4.05 (m, 2H): Methylene protons of the dioxane ring adjacent to oxygen (axial).

-

δ 3.80-3.70 (m, 2H): Methylene protons of the dioxane ring adjacent to oxygen (equatorial).

-

δ 3.20 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH2-).

-

δ 2.10-2.00 (m, 2H): Methylene protons adjacent to the dioxane ring (-CH2-CH(O)2).

-

δ 1.35 (s, 9H): Protons of the tert-butyl group.

-

δ 1.95-1.85 (m, 1H) & 1.45-1.35 (m, 1H): Methylene protons at the 5-position of the dioxane ring.

-

-

13C NMR (CDCl3, 100 MHz):

-

δ ~199.0: Carbonyl carbon (C=O).

-

δ ~156.0: Aromatic carbon attached to the tert-butyl group.

-

δ ~134.0: Aromatic carbon ipso to the carbonyl group.

-

δ ~128.0: Aromatic carbons ortho to the carbonyl group.

-

δ ~125.5: Aromatic carbons meta to the carbonyl group.

-

δ ~101.0: Acetal carbon (CH of the dioxane ring).

-

δ ~67.0: Methylene carbons of the dioxane ring adjacent to oxygen (-O-CH2-).

-

δ ~38.0: Methylene carbon adjacent to the carbonyl group (-CO-CH2-).

-

δ ~35.0: Quaternary carbon of the tert-butyl group.

-

δ ~31.0: Methyl carbons of the tert-butyl group.

-

δ ~30.0: Methylene carbon adjacent to the dioxane ring (-CH2-CH(O)2).

-

δ ~26.0: Methylene carbon at the 5-position of the dioxane ring.

-

-

Infrared (IR) Spectroscopy (KBr or neat):

-

~2960 cm-1: C-H stretching (aliphatic).

-

~1680 cm-1: C=O stretching (aryl ketone).

-

~1605 cm-1: C=C stretching (aromatic).

-

~1100-1000 cm-1: C-O stretching (acetal).

-

-

Mass Spectrometry (EI):

-

m/z (%): 276 (M+), 261 (M+ - CH3), 219 (M+ - C4H9), 161 (base peak, [C6H4C(O)C(CH3)3]+).

-

References

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). In Organic Chemistry. LibreTexts. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). PatSnap Eureka. Retrieved from [Link]

-

Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. cerritos.edu [cerritos.edu]

Application Note: Deprotection Strategies for 1,3-Dioxane in 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone